molecular formula C7H8O3S B2443338 Methyl 3-(hydroxymethyl)-2-thiophenecarboxylate CAS No. 452979-16-7

Methyl 3-(hydroxymethyl)-2-thiophenecarboxylate

Cat. No. B2443338
M. Wt: 172.2
InChI Key: NFEVEDLQVJSKCA-UHFFFAOYSA-N
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Patent
US07230023B2

Procedure details

To a solution of methyl 3-(acetoxymethyl)-2-thenoate (4.89 g, 22.8 mmol) obtained from Example 37-(1) in methanol (60 ml) was added potassium carbonate (157.7 mg, 1.14 mmol), and the mixture was stirred at room temperature for 1 hour. A phosphate buffer solution (pH 7, 20 ml) was added to the reaction mixture, and the methanol was evaporated under reduced pressure. The product was extracted with ethyl acetate, and then the solvent was evaporated under reduced pressure. The obtained oily residue was subjected to chromatography on a silica gel (90 g) column (eluent; ethyl acetate:hexane=1:2) to give the title compound (3.94 g, quantitative yield) as needle crystals (mp. 35-36° C.).
[Compound]
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 3-(acetoxymethyl)-2-thenoate
Quantity
4.89 g
Type
reactant
Reaction Step Two
Quantity
157.7 mg
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[CH:10]=[CH:9][S:8][C:7]=1[C:11]([O:13][CH3:14])=[O:12])(=O)C.C(=O)([O-])[O-].[K+].[K+].P([O-])([O-])([O-])=O>CO>[OH:4][CH2:5][C:6]1[CH:10]=[CH:9][S:8][C:7]=1[C:11]([O:13][CH3:14])=[O:12] |f:1.2.3|

Inputs

Step One
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
methyl 3-(acetoxymethyl)-2-thenoate
Quantity
4.89 g
Type
reactant
Smiles
C(C)(=O)OCC1=C(SC=C1)C(=O)OC
Name
Quantity
157.7 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the methanol was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC1=C(SC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.94 g
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.